molecular formula C6H9NOS B2382428 2-(2-Methyl-thiazol-5-yl)-ethanol CAS No. 59977-20-7

2-(2-Methyl-thiazol-5-yl)-ethanol

Cat. No.: B2382428
CAS No.: 59977-20-7
M. Wt: 143.2
InChI Key: MAVHUYMYIPOYCL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Methyl-thiazol-5-yl)-ethanol” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, boiling point, and flash point .

Scientific Research Applications

Gelation Behavior and Supramolecular Chemistry

  • Research on N-(thiazol-2-yl) benzamide derivatives, related to 2-(2-Methyl-thiazol-5-yl)-ethanol, has demonstrated their potential as supramolecular gelators. This includes the synthesis and characterization of such compounds, highlighting the impact of methyl functionality and multiple non-covalent interactions on their gelation/non-gelation behavior (Yadav & Ballabh, 2020).

Photophysics and Fluorescence Studies

  • Studies on metallo-phthalocyanines with thiazole groups, closely related to this compound, have been conducted. These studies focus on the synthesis of these compounds and their photophysical properties, such as fluorescence quantum yield and quenching behavior (Yenilmez, Sevim, & Bayır, 2013).

Molecular Aggregation and Spectroscopy

  • Spectroscopic studies on derivatives of thiazoles have explored their molecular aggregation behaviors in various organic solvents. This includes examining the fluorescence lifetimes and circular dichroism (CD) spectra, providing insights into the association of these effects with aggregation processes in analyzed compounds (Matwijczuk et al., 2016).

UV Protection and Antimicrobial Applications

  • Thiazole azodyes containing sulfonamide moiety, structurally similar to this compound, have been utilized for UV protection and antimicrobial treatment of cotton fabrics. This research involves the synthesis of these azo dyes and their application in textile enhancement (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Antimicrobial Activity

  • A series of thiazolyl-alcohol derivatives has been synthesized and screened for their antimicrobial properties. This research includes assessing the antibacterial and antifungal activities of these compounds, indicating their potential in microbial infection treatment (Jagadale et al., 2020).

Synthesis and Characterization for Catalysis

  • The synthesis and characterization of novel thiazole derivatives have been conducted, exploring their potential applications in catalysis. This includes examining their structural properties and assessing their efficiency in various chemical reactions (Kariuki et al., 2022).

Anti-Diabetic Agent Development

  • Research on bi-heterocyclic compounds containing thiazole and their synthesis has been carried out, assessing their potential as anti-diabetic agents. This includes enzyme inhibition studies and cytotoxic behavior analysis (Abbasi et al., 2020).

Ring Transformation in Chemistry

  • Investigations into the transformations of thiazole derivatives under the action of bases have been conducted. This research provides insights into the chemical behavior of such compounds, including cleavage and formation reactions (Maadadi, Pevzner, & Petrov, 2017).

Safety and Hazards

Based on the available data, “2-(2-Methyl-thiazol-5-yl)-ethanol” may be harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

As for the future directions, it’s hard to predict without more specific information about the current research and applications of "2-(2-Methyl-thiazol-5-yl)-ethanol" .

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c1-5-7-4-6(9-5)2-3-8/h4,8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVHUYMYIPOYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(S1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59977-20-7
Record name 2-(2-methyl-thiazol-5-yl)-ethanol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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